molecular formula C9H9NO4S B7939752 2,4-Dioxo-4-thiazol-2-yl-butyric acid ethyl ester

2,4-Dioxo-4-thiazol-2-yl-butyric acid ethyl ester

Cat. No.: B7939752
M. Wt: 227.24 g/mol
InChI Key: DIDUTYORZZSKRW-UHFFFAOYSA-N
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Description

2,4-Dioxo-4-thiazol-2-yl-butyric acid ethyl ester is a chemical compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-4-thiazol-2-yl-butyric acid ethyl ester typically involves the cyclization of thioamides with α-haloketones under acidic or basic conditions. One common method is the reaction of ethyl 2,4-dioxo-4-thiazol-2-yl-butyrate with appropriate reagents to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dioxo-4-thiazol-2-yl-butyric acid ethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted thiazoles.

Scientific Research Applications

2,4-Dioxo-4-thiazol-2-yl-butyric acid ethyl ester has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of thiazole chemistry.

  • Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is explored for its therapeutic potential in the development of new drugs, particularly in the treatment of infectious diseases and inflammation.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4-Dioxo-4-thiazol-2-yl-butyric acid ethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2,4-Dioxo-4-thiazol-2-yl-butyric acid ethyl ester is similar to other thiazole derivatives, such as thiamine (Vitamin B1) and various thiazole-based drugs. its unique structural features and reactivity set it apart from these compounds. Some similar compounds include:

  • Thiamine (Vitamin B1): A naturally occurring thiazole derivative with essential biological functions.

  • Rifampicin: An antibiotic that contains a thiazole ring and is used to treat bacterial infections.

  • Thiazolidinediones: A class of drugs used to treat diabetes that also contain thiazole rings.

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Properties

IUPAC Name

ethyl 2,4-dioxo-4-(1,3-thiazol-2-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c1-2-14-9(13)7(12)5-6(11)8-10-3-4-15-8/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDUTYORZZSKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a sodium ethoxide solution (prepared from 150 ml of ethanol and 4.2 g of sodium) at 0° C., a mixture of diethyl oxalate (22.98 g) and acetylthiazole (20.07 g) was added dropwise. The resulting mixture was stirred at room temperature for 2 hours and concentrated. The residue was treated with 100 ml of water and neutralized with 6N HCl. Filtration afforded 25.8 g of 2,4-diketo-4-(thiazol-2-yl)butyric acid ethyl ester as brown solids. NMR: 1.46 (t, 3H), 4.49 (q, 2H), 7.27 (s, 1H), 7.65, 8.04 (2d, 2H, thiazolyl H's).
Quantity
22.98 g
Type
reactant
Reaction Step One
Quantity
20.07 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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